molecular formula C8H15NO4 B1637622 4,4-Bis(N,N-dibutyric acid)

4,4-Bis(N,N-dibutyric acid)

Cat. No.: B1637622
M. Wt: 189.21 g/mol
InChI Key: HBUXNNBOWNIKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Bis(N,N-dibutyric acid) is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Bis(N,N-dibutyric acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Bis(N,N-dibutyric acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

4-(3-carboxypropylamino)butanoic acid

InChI

InChI=1S/C8H15NO4/c10-7(11)3-1-5-9-6-2-4-8(12)13/h9H,1-6H2,(H,10,11)(H,12,13)

InChI Key

HBUXNNBOWNIKNE-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CNCCCC(=O)O

Canonical SMILES

C(CC(=O)O)CNCCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid groups in FPBA undergo reversible esterification under acidic or basic conditions. In the synthesis of FPBA (Figure S1, ):

  • Esterification : Reaction of 2,5-dihydroxyterephthalaldehyde with ethyl 4-bromobutyrate in DMF/K₂CO₃ yields diethyl-4,4'-((2,5-diformyl-1,4-phenylene)bis(oxy))dibutyrate (65.7% yield).

  • Hydrolysis : Subsequent treatment with NaOH/HCl converts the ester to the free carboxylic acid (FPBA).

Key Conditions :

Reaction StepReagentsTemperatureYield
EsterificationK₂CO₃, DMF75°C, 12 h65.7%
HydrolysisNaOH, HCl50°C, 12 h-

Amide Bond Formation

FPBA’s carboxylic acids react with primary amines via activation as N-hydroxysuccinimide (NHS) esters, enabling bioconjugation (Figure S5, ; ):

  • NHS Activation : FPBA reacts with NHS in the presence of carbodiimides (e.g., EDC) to form bis-NHS esters.

  • Amidation : NHS esters crosslink proteins or polymers at pH 7.2–8.5 (e.g., with lysine residues).

Mechanism :

  • NHS ester formation:
    R-COOH + NHS + EDCR-COO-NHS\text{R-COOH + NHS + EDC} \rightarrow \text{R-COO-NHS}

  • Nucleophilic attack by amine:
    R-COO-NHS + H2N-R’R-CONH-R’+NHS\text{R-COO-NHS + H}_2\text{N-R'} \rightarrow \text{R-CONH-R'} + \text{NHS}

Applications :

  • Used in synthesizing 2D polymers (2DPs) via interfacial Scholl coupling .

  • Crosslinking disordered proteins (e.g., α-synuclein) for structural studies .

Crosslinking Reactions

FPBA derivatives function as cleavable crosslinkers in mass spectrometry (MS)-based structural biology:

  • MS-Cleavable Linkers : Analogous to DSBU (disuccinimidyl dibutyric urea), FPBA-based linkers dissociate under collision-induced dissociation (CID), enabling MS³ sequencing .

  • Phosphonate-Modified Derivatives : DSSI (disuccinimidyl disuccinic imide) incorporates phosphonate handles for affinity enrichment, enhancing crosslink identification in proteomics .

Comparison of Crosslinkers :

PropertyDSBUDSSI
Cleavable GroupUreaImide
Enrichment HandleNonePhosphonate
MS CompatibilityCID/HCDCID/HCD
ApplicationsProtein complexesDisordered proteins

Mineralization and Coordination Chemistry

FPBA’s carboxylate anions facilitate biomineralization by coordinating Ca²⁺ ions, promoting hydroxyapatite (HAp) growth (Figure S8, ):

  • HAp Formation : FPBA-functionalized 2DPs accelerate HAp nucleation on SiO₂/Si substrates, achieving ~200 nm thickness after 7 days.

  • Mechanism : Carboxylate groups bind Ca²⁺, templating HAp’s crystal lattice.

SEM Data :

Mineralization TimeHAp Thickness (nm)Morphology
1 day50 ± 10Amorphous
7 days200 ± 30Crystalline

Decarboxylation and Thermal Stability

Under pyrolysis (>200°C), FPBA undergoes decarboxylation, releasing CO₂ and forming aromatic byproducts. This reaction is critical in polymer degradation studies but requires further characterization .

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